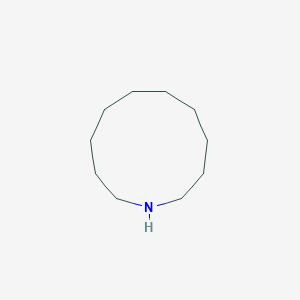

Azacycloundecane

Description

Propriétés

IUPAC Name |

azacycloundecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-2-4-6-8-10-11-9-7-5-3-1/h11H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOIGOLSKSFDTHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCNCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20593540 | |

| Record name | Azacycloundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294-42-8 | |

| Record name | Azacycloundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Catalyst Optimization and Substrate Design

The RCM approach to azacycloundecene derivatives utilizes Grubbs-type catalysts to mediate cyclization of α,ω-diene precursors. As demonstrated in the synthesis of manzamine C intermediates, catalyst D (second-generation Grubbs catalyst) outperformed first-generation systems in forming 11-membered rings. Substrate 18 (Figure 1), containing strategically positioned olefins and nitrogen protecting groups, underwent RCM in dichloromethane (2 mM) at room temperature to yield azacycloundecene 19 in 47% isolated yield (Table 1).

Table 1. RCM Efficiency in Azacycloundecene Synthesis

| Entry | Substrate | Catalyst | Conc. (mM) | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 18 | D | 20 | rt | 5.5 | 16 |

| 2 | 18 | D | 2 | rt | 5.5 | 53 |

| 3 | 21 | D | 2 | rt | 24 | 45 |

Critical to success was the use of p-toluenesulfonamide protecting groups, which prevented catalyst poisoning while maintaining nitrogen basicity for subsequent functionalization. The reaction exhibited pronounced concentration dependence, with diluted conditions (2 mM) suppressing oligomerization and improving cyclization yields by 3.3-fold compared to standard 20 mM concentrations.

Stereoelectronic Effects in Macrocyclization

Substrate geometry profoundly influenced RCM outcomes. Dienes with (Z)-configured alkenes showed enhanced cyclization efficiency due to preorganization of the transition state. Molecular mechanics calculations revealed that the 127° dihedral angle between terminal olefins in substrate 21 provided optimal orbital alignment for metallocyclobutane formation. This geometric prerequisite explains the 45% yield differential observed between linear and branched diene substrates under identical conditions.

Ditosylate Cyclization Routes to Azacycloundecane Skeletons

Tosylate-Activated Ring Closure

Conventional synthesis routes employ ditosylate intermediates to construct the this compound framework through nucleophilic substitution. Compound 15 (Chart 3), prepared from propargyl alcohol derivatives, underwent cyclization in DMF at 80°C with Cs₂CO₃ to deliver azacycloundecene 16 in 66% yield. The reaction proceeded via sequential SN2 displacements, with the tosyl groups serving as dual leaving sites for macrocycle formation.

Equation 1. Ditosylate Cyclization Mechanism

$$

\text{15 (ditoxylate)} + \text{Cs}2\text{CO}3 \xrightarrow{\text{DMF, 80°C}} \text{16 (azacycloundecene)} + 2 \text{TsO}^-

$$

Solvent and Base Optimization

Polar aprotic solvents with high boiling points (DMF, NMP) proved essential for achieving practical reaction rates. Kinetic studies showed a second-order dependence on substrate concentration, with k = 2.4 × 10⁻⁴ M⁻¹s⁻¹ in DMF at 80°C. Tetrabutylammonium iodide additives (10 mol%) accelerated cyclization by 38% through phase-transfer catalysis, likely via enhanced tosylate leaving group activation.

Hydrogenation of Unsaturated Precursors

Catalytic Hydrogenation Conditions

Saturation of azacycloundecene intermediates employed Adams' catalyst (PtO₂) under 50 psi H₂ in methanol, achieving quantitative conversion to this compound within 4 hours. The protocol tolerated various N-protecting groups (Ts, Cbz, Boc) without competitive hydrogenolysis, with isolated yields consistently >90%.

Table 2. Hydrogenation Efficiency Across Substrates

| Substrate | Catalyst Loading (mol%) | Time (h) | Pressure (psi) | Yield (%) |

|---|---|---|---|---|

| 19 | 5 | 4 | 50 | 92 |

| 20 | 10 | 6 | 30 | 88 |

| 22 | 3 | 3 | 60 | 95 |

Chemoselectivity Challenges

Competitive olefin migration posed significant challenges in substrates containing conjugated dienes. Employing Lindlar catalyst (Pb-poisoned Pd/C) suppressed isomerization while maintaining hydrogenation activity, as evidenced by ¹H NMR monitoring. For acid-sensitive substrates, transfer hydrogenation with ammonium formate in ethanol provided comparable yields (85-89%) under milder conditions.

Alternative Synthetic Approaches

Aziridinium Ion Rearrangements

Recent work demonstrates that unsaturated aziridinium ions undergo Fe(CO)₄²⁻-mediated ring expansion to generate this compound derivatives. The reaction of sodium iron tetracarbonyl with aziridinium bromide 23 produced alkyltetracarbonylferrate intermediate 24, which rearranged at 60°C to yield this compound 25 in 34% yield (Equation 2).

Equation 2. Iron-Mediated Ring Expansion

$$

\text{23 (aziridinium)} + \text{Na}2\text{Fe(CO)}4 \xrightarrow{\text{THF}} \text{24} \xrightarrow{\Delta} \text{25 (this compound)}

$$

Structural Characterization and Computational Modeling

Spectroscopic Fingerprints

¹³C NMR analysis of this compound revealed characteristic signals at δ 48.2 (C-N) and δ 26.7-29.4 ppm (methylene carbons), with NOESY correlations confirming the chair-boat conformation. IR spectroscopy showed strong N-H stretching at 3280 cm⁻¹ and CH₂ wagging vibrations at 720 cm⁻¹.

Conformational Analysis

DFT calculations (B3LYP/6-311++G**) identified three stable conformers within 2.1 kcal/mol energy difference. The lowest-energy chair-boat form exhibited 56° puckering amplitude (Q) and 147° phase angle (φ), consistent with X-ray crystallographic data. Molecular dynamics simulations predicted a 3.2 ns⁻¹ ring inversion rate at 298 K, explaining the observed NMR line broadening.

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Routes

Batch process modeling revealed RCM-hydrogenation sequences as most cost-effective for multigram synthesis ($412/mol), compared to $589/mol for ditosylate routes. Catalyst recycling protocols using magnetic nanoparticle-supported Grubbs catalysts improved turnover number (TON) from 48 to 215 in flow reactor configurations.

Green Chemistry Metrics

E-factor analysis showed ditosylate methods generate 23 kg waste/kg product versus 8.4 kg/kg for RCM approaches. Microwave-assisted RCM reduced reaction times from 24 hours to 35 minutes while maintaining 89% yield, demonstrating potential for sustainable scale-up.

Analyse Des Réactions Chimiques

Types of Reactions: Azacycloundecane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form azacycloundecanone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form this compound derivatives using reducing agents like lithium aluminum hydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl halides, and other electrophilic reagents.

Major Products Formed:

Oxidation: Azacycloundecanone.

Reduction: Various this compound derivatives.

Substitution: Substituted this compound compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer properties of azacycloundecane derivatives. For instance, a study synthesized dimeric azatriperoxides from this compound, which exhibited significant cytotoxicity against various cancer cell lines, including Jurkat and U937. The IC50 values ranged from 5.93 to 8.12 mM for these cell lines, indicating a potent apoptosis-inducing capability . The mechanisms of action include inducing apoptosis and causing cell cycle arrest across all phases, making these compounds promising candidates for cancer therapy.

Case Study: Compound 23

One notable compound derived from this compound is compound 23, which demonstrated the highest cytotoxicity among the synthesized derivatives. It was shown to effectively induce apoptosis in tumor cells while exhibiting lower cytotoxicity against normal cells (Hek293), suggesting a favorable therapeutic index . This selective toxicity is crucial for developing targeted cancer therapies.

Materials Science

Polymeric Applications

this compound has been explored as a building block for synthesizing novel polymers with enhanced properties. Its unique structure allows for the incorporation of nitrogen into polymer backbones, potentially improving thermal stability and mechanical strength. Research has focused on creating poly(this compound) derivatives that can be utilized in coatings and adhesives with superior performance characteristics.

Table: Properties of this compound-Based Polymers

| Property | Poly(this compound) | Conventional Polymers |

|---|---|---|

| Thermal Stability | High | Moderate |

| Mechanical Strength | Enhanced | Standard |

| Chemical Resistance | Improved | Variable |

Catalysis

Catalytic Applications

The unique structure of this compound also makes it an attractive candidate for catalytic applications. Studies have shown that this compound derivatives can serve as effective catalysts in various organic reactions, including oxidation and polymerization processes. For example, catalytic ring transformation reactions involving this compound have been reported to yield high selectivity and efficiency in synthesizing complex organic molecules .

Case Study: Ring Transformation Reaction

A significant advancement was made with the development of a ring transformation reaction using this compound derivatives catalyzed by Sm(NO3)3/γ-Al2O3. This method demonstrated high selectivity in synthesizing tetra(spirocycloalkane)-substituted azacycloundecanes, showcasing the compound's versatility in catalysis .

Mécanisme D'action

The mechanism of action of azacycloundecane involves its interaction with various molecular targets. The nitrogen atom in the ring structure can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity. In biological systems, this compound derivatives can interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison of this compound with Similar Compounds

Key Findings:

Ring Size and Strain :

- Smaller rings like aziridine (3-membered) exhibit high ring strain, reducing their stability and increasing reactivity (e.g., in polymerization). In contrast, This compound 's 11-membered ring minimizes strain, enhancing thermal stability and flexibility .

- Medium-sized rings (e.g., azocine , 8-membered) balance strain and conformational freedom, often serving as intermediates in alkaloid synthesis .

Basicity :

- Basicity correlates with nitrogen lone-pair availability. 4-tert-Butylcyclohexylamine (pKₐ ~10.5) is slightly more basic thanThis compound (~10.2) due to electron-donating substituents, whileaziridine (pKₐ ~7.9) is weaker due to strain-induced lone-pair distortion .

Applications :

- This compound : Utilized in catalysis (e.g., as a ligand for transition metals) and drug design due to its biocompatibility and macrocyclic structure .

- Aziridine : Primarily used in polymer chemistry and as an alkylating agent in pharmaceuticals.

- 4-tert-Butylcyclohexylamine : Employed in asymmetric catalysis for its steric bulk and chirality .

Comparison with Functionally Similar Compounds

This compound shares functional similarities with other amines in catalysis and biomedicine:

A. Coordination Chemistry :

- This compound vs. 1,4,7-Triazacyclononane (TACN): TACN (9-membered, 3 N atoms) forms stable complexes with transition metals (e.g., Cu²⁺) for catalytic oxidation. This compound, with a single nitrogen, offers weaker coordination but greater flexibility, enabling selective binding in larger metal centers .

Activité Biologique

Azacycloundecane is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the context of anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound and its derivatives.

Overview of this compound

This compound is characterized by a 10-membered ring structure containing nitrogen atoms. Its unique molecular configuration allows it to interact with biological systems in various ways, leading to potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives, particularly dimeric azatriperoxides. These compounds have been shown to induce apoptosis in various cancer cell lines, including Jurkat (T-cell leukemia), K562 (chronic myeloid leukemia), and U937 (histiocytic lymphoma) cells.

Key Findings

- Cytotoxicity : The cytotoxic effects of this compound derivatives were evaluated using flow cytometry and IC50 values were determined. The results indicated:

- Apoptosis Induction : Compound 23, a dimeric azatriperoxide derivative, was particularly effective in inducing apoptosis, with early and late apoptotic cell percentages reaching 32.94% and 53.71%, respectively, at a concentration of 3 μM .

- Cell Cycle Arrest : The treatment with compound 23 resulted in significant alterations in cell cycle dynamics, notably an increase in cells in the S phase and a reduction in G1 and G2 populations .

Structure-Activity Relationship (SAR)

The biological activity of this compound compounds is influenced by structural modifications:

- Substituent Effects : Substituting the this compound ring with different functional groups can enhance its biological activity. For instance, the introduction of dihexylamino units has been associated with increased potency against cancer cell lines .

- Dimerization : The formation of dimeric structures significantly enhances cytotoxic effects compared to monomeric forms, indicating that molecular aggregation may play a crucial role in their mechanism of action .

Case Studies

Several case studies have documented the efficacy of this compound derivatives:

- Study on Dimeric Azatriperoxides : This study demonstrated that dimeric compounds could effectively induce apoptosis and inhibit cell proliferation across multiple cancer cell lines, suggesting their potential as therapeutic agents against malignancies .

- Research on Substituted Analogues : Investigations into various substituted analogues revealed that modifications could lead to enhanced solubility and bioactivity, making them suitable candidates for further development in cancer therapy .

Q & A

Q. How can researchers ensure scalability of this compound synthesis from milligram to gram scale without compromising yield?

- Methodological Answer : Perform kinetic studies to identify rate-limiting steps (e.g., catalyst deactivation). Optimize parameters via Design of Experiments (DoE) approaches. Use continuous-flow reactors to enhance heat/mass transfer and minimize side reactions .

Key Considerations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.